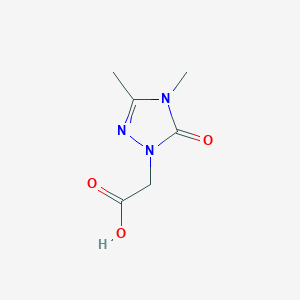

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Overview

Description

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid, also known as DMOTAA, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a triazole derivative that possesses a unique chemical structure, making it a promising candidate for a variety of applications. In

Scientific Research Applications

- Researchers have explored the antimicrobial potential of derivatives containing the 1,2,4-triazole ring. These compounds exhibit antibacterial, antifungal, and antiviral properties .

- Some derivatives of this compound have been screened for their inhibitory effects on alkaline phosphatase enzymes, including human recombinant alkaline phosphatase. These enzymes play essential roles in various biological processes .

- PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers have explored the photodynamic properties of certain 1,2,4-triazole derivatives, including their antibacterial activity upon irradiation .

- Indole derivatives, which share some structural similarities with the 1,2,4-triazole ring, have been studied for their plant growth regulatory effects. These compounds can influence hormone pathways and impact plant development .

Antimicrobial Activity

Alkaline Phosphatase Inhibition

Photodynamic Therapy (PDT)

Plant Growth Regulation

Mechanism of Action

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect a broad range of biological activities, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.

Result of Action

Related compounds have been shown to have a broad range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-4-7-9(3-5(10)11)6(12)8(4)2/h3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURXDKGHEOCVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)